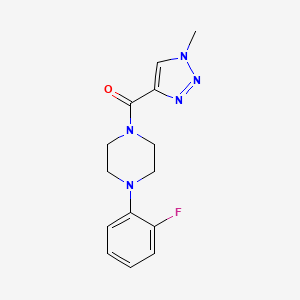![molecular formula C10H15N3O B2720969 3-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine CAS No. 2199384-83-1](/img/structure/B2720969.png)
3-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a methyl group at the 3-position and a 1-methylpyrrolidin-3-yloxy group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.
Substitution at the 3-Position:
Introduction of the 1-Methylpyrrolidin-3-yloxy Group: The final step involves the nucleophilic substitution of the 6-position with 1-methylpyrrolidin-3-ol. This can be carried out under basic conditions, using a suitable base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
3-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 1-methylpyrrolidin-3-yloxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: New compounds with different substituents replacing the 1-methylpyrrolidin-3-yloxy group.
科学研究应用
3-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can serve as a probe for studying biological processes and interactions at the molecular level.
Industrial Applications: It may be used in the development of corrosion inhibitors, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 3-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Pyridazine: A simpler heterocyclic compound with a similar core structure but lacking the substituents found in 3-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine.
Pyridazinone: A derivative of pyridazine with a carbonyl group, known for its diverse pharmacological activities.
3-Methylpyridazine: A compound with a methyl group at the 3-position but lacking the 1-methylpyrrolidin-3-yloxy group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-methylpyrrolidin-3-yloxy group enhances its potential for specific interactions with molecular targets, making it a valuable compound for various applications.
属性
IUPAC Name |
3-methyl-6-(1-methylpyrrolidin-3-yl)oxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-3-4-10(12-11-8)14-9-5-6-13(2)7-9/h3-4,9H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSLPOLURUOFFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B2720886.png)
![2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2720887.png)
![(1S)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2720888.png)
![8-chloro-N-(3-ethoxypropyl)-3-(4-fluorophenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2720889.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2720897.png)
![methyl 3-phenyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B2720898.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2720899.png)

![N-cyclohexyl-3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2720902.png)
![5-OXO-2-(PHENYLAMINO)-N-[(THIOPHEN-2-YL)METHYL]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLINE-8-CARBOXAMIDE](/img/structure/B2720903.png)

![2-{5-[1-(cyclohexanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B2720905.png)


